molecular formula C20H16N4O3 B2378864 N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-93-1

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2378864
CAS No.: 899946-93-1
M. Wt: 360.373
InChI Key: WEINZKXQTDJCRK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide ( 899946-93-1) is a specialized synthetic organic compound with a molecular formula of C20H16N4O3 and a molecular weight of 360.37 g/mol . This complex molecule features a naphthalene group, a dihydropyridazinone core (6-oxo-1,6-dihydropyridazine), and a 5-methylisoxazole substituent, which contribute to its potential as a key scaffold in medicinal chemistry and drug discovery research . The integration of these heterocyclic and aromatic components is known to enhance the compound's stability and selectivity in biological systems, making it a valuable probe for investigating novel therapeutic pathways . Its structural characteristics suggest it is a candidate for researching new therapeutic agents, with particular interest in areas such as anti-inflammatory or anti-tumor activity . Researchers can source this compound with a guaranteed purity of 90% or higher, available in milligram quantities for research and development purposes . This product is intended for non-human research and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-13-11-18(23-27-13)21-19(25)12-24-20(26)10-9-17(22-24)16-8-4-6-14-5-2-3-7-15(14)16/h2-11H,12H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEINZKXQTDJCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: Starting with a suitable precursor, such as a β-keto ester, the isoxazole ring can be formed through a cyclization reaction involving hydroxylamine.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized from hydrazine derivatives and diketones through a condensation reaction.

    Coupling of the Naphthalene Group: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.

    Final Coupling Reaction: The final step involves coupling the isoxazole, pyridazinone, and naphthalene intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications
The compound has shown promise in the treatment of various diseases due to its unique chemical structure, which allows it to interact with biological targets effectively. Research indicates that it may have applications in treating neurodegenerative diseases such as Alzheimer's disease and other tauopathies. The mechanism involves inhibiting tau aggregation, which is a hallmark of these conditions .

Pharmacological Mechanisms
The pharmacological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be attributed to its ability to modulate specific neurotransmitter systems and influence neuroinflammatory pathways. This compound's interaction with tau proteins may help in reducing neurofibrillary tangles and improving cognitive functions in affected individuals .

Case Studies

Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of the compound, it was administered to animal models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in tau pathology and improvement in cognitive tests compared to control groups. Histological analysis revealed decreased levels of neuroinflammation and oxidative stress markers .

Case Study 2: Antinociceptive Activity
Another investigation focused on the antinociceptive properties of this compound using formalin-induced pain models. The compound exhibited dose-dependent analgesic effects, suggesting its potential as a therapeutic agent for pain management .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Cores: The pyridazinone core in the target compound differs from triazole (6a, ) or benzoxazolo-oxazine (60) systems. Pyridazinone’s conjugated dihydropyridazine ring may confer distinct electronic properties compared to triazole’s aromaticity or oxadiazole’s electron-deficient nature .
  • Substituent Diversity : The 5-methyl-1,2-oxazol-3-yl group in the target compound contrasts with phenyl (6a) or nitrophenyl (6b-c) groups in . Methyl substitution on oxazole may enhance lipophilicity compared to nitro groups, which introduce polarity .

Spectroscopic Characteristics

While spectral data for the target compound are unavailable, comparisons with analogs reveal trends:

  • IR Spectroscopy: Acetamide C=O stretches in similar compounds appear near 1670–1682 cm⁻¹ (e.g., 1671 cm⁻¹ in 6a ), consistent with the target’s expected acetamide group. The pyridazinone C=O (6-oxo) may absorb at slightly lower frequencies (~1650–1670 cm⁻¹) due to conjugation.
  • NMR Spectroscopy: Pyridazinone Protons: The dihydropyridazinone NH and CH2 groups would resonate near δ 5.0–6.0 ppm (similar to pyridazinyl signals in ). Oxazole Methyl: The 5-methyl group on oxazole may appear as a singlet near δ 2.3–2.5 ppm, distinct from ethyl (δ 1.0–1.5 ppm) or nitro-substituted aryl protons .

Physicochemical and Electronic Properties

  • Lipophilicity : The naphthalene moiety in the target compound and 6a () increases hydrophobicity compared to pyridinyl or nitrophenyl groups. The 5-methyl-oxazole further enhances lipophilicity relative to polar nitro substituents in 6b-c .
  • Electron-Withdrawing Effects: The pyridazinone’s ketone group may act as an electron-withdrawing moiety, akin to the nitro groups in 6b-c, influencing reactivity in substitution or binding interactions .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on available research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxazole ring and the introduction of the naphthalenyl and pyridazinyl moieties. While specific synthetic routes for this exact compound may not be extensively documented, related synthetic methodologies can provide insights into potential approaches.

Antimicrobial Properties

Several studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing the isoxazole moiety have been shown to possess antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Research has also explored the anticancer potential of related compounds. For example, some derivatives have exhibited cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of this compound needs further investigation to establish its efficacy against cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Some derivatives act as ligands for various receptors, enhancing or inhibiting cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to cellular damage and death .

Q & A

Q. How can intermediates be isolated and characterized during multi-step synthesis?

  • Methodology :
  • Column chromatography : Silica gel (ethyl acetate/hexane gradients) isolates intermediates .
  • LC-MS monitoring : Tracks reaction progress in real-time .

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